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A comprehensive review of preclinical studies indicates that gridegalutamide (also known as

BMS-986365 and CC-94676), a novel, orally bioavailable androgen receptor (AR) degrader,

exhibits significant advantages over existing AR-targeted therapies in castration-resistant

prostate cancer (CRPC), particularly in models of acquired resistance. By employing a dual

mechanism of action that combines potent AR degradation with direct antagonism,

gridegalutamide effectively circumvents key resistance pathways that limit the efficacy of

current treatments like enzalutamide, abiraterone, and potentially other second-generation AR

inhibitors.

Gridegalutamide, a heterobifunctional molecule, potently and selectively induces the

degradation of both wild-type and clinically relevant mutant forms of the androgen receptor.[1]

[2][3] This targeted protein degradation prevents the AR-mediated signaling that drives tumor

growth in CRPC.[4] Unlike traditional AR inhibitors that can lead to an upregulation of AR

protein levels as a resistance mechanism, gridegalutamide maintains low levels of AR protein

even when AR transcript levels are elevated.[1]

Superior Preclinical Efficacy in Resistant Models
Preclinical data consistently highlight gridegalutamide's robust activity in prostate cancer

models that have developed resistance to standard-of-care AR pathway inhibitors (ARPIs). In
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an abiraterone-resistant patient-derived xenograft (PDX) model of metastatic CRPC (mCRPC),

gridegalutamide demonstrated notably greater and more durable tumor suppression

compared to enzalutamide.[5] Furthermore, in a VCaP mouse xenograft model of enzalutamide

resistance, a 30 mg/kg daily oral dose of gridegalutamide led to sustained AR protein level

reductions of 91% and 83% at 6 and 24 hours, respectively, accompanied by significant tumor

growth inhibition.[6] A close analog of gridegalutamide, CC2000199, has also shown

significant tumor volume reductions in validated models of advanced CRPC and therapy-

resistant PDXs, including those with acquired resistance to enzalutamide.

Gridegalutamide's enhanced potency is further evidenced by its superior performance in in

vitro assays. It is approximately 100-fold more potent than enzalutamide at inhibiting androgen-

stimulated transcription of AR target genes and 10 to 120-fold more potent at inhibiting the

proliferation of multiple AR-dependent prostate cancer cell lines.[1]

Activity Against a Spectrum of AR Mutations
A key challenge in treating CRPC is the emergence of mutations in the AR ligand-binding

domain (LBD) that confer resistance to AR-targeted therapies. Gridegalutamide has

demonstrated strong degradation activity against a range of clinically relevant AR mutations.

While it is a weak degrader of the L702H mutant, it still inhibits the proliferation of prostate

cancer cells harboring this mutation with approximately 10-fold greater potency than

enzalutamide.[6] However, it is important to note that like other AR degraders that target the

LBD, gridegalutamide is not expected to be effective against AR splice variants that lack the

LBD, such as AR-V7.[6]

Comparative Performance Data
To facilitate a clear comparison of gridegalutamide's preclinical performance against other AR-

targeted therapies, the following tables summarize key experimental data.
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Parameter
Gridegalutamide

(BMS-986365)
Enzalutamide Reference

AR Binding Affinity

(Ki)
3.6 nM 47 nM [6]

Potency (Inhibition of

AR-dependent

proliferation)

10 to 120-fold more

potent
- [1]

Potency (Inhibition of

AR target gene

transcription)

~100-fold more potent - [1]

Table 1: Comparative Potency and Binding Affinity of Gridegalutamide and Enzalutamide.

AR Status Cell Line
Gridegalutamide

(BMS-986365) DC50
Reference

Wild-Type VCaP 10-40 nM

H875Y CW-R22PC_HR 6 nM [6]

L702H PC3 1509 nM [6]

Table 2: Degradation Capacity (DC50) of Gridegalutamide across various AR mutations.

Model Treatment Outcome Reference

Enzalutamide-

Resistant VCaP

Xenograft

Gridegalutamide (30

mg/kg, QD)

91% AR protein

reduction at 6h; 83%

at 24h

[6]

Abiraterone-Resistant

PDX (CTG-2440)

Gridegalutamide (60

mg/kg, QD) vs.

Enzalutamide (50

mg/kg, QD)

Gridegalutamide was

more efficacious and

durable

[5]

Table 3: In Vivo Efficacy of Gridegalutamide in Resistant Xenograft Models.
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The following are summaries of the key experimental methodologies used to generate the data

presented above.

Androgen Receptor Degradation Assay
Western blotting was the primary method used to assess AR protein degradation. Prostate

cancer cells (e.g., VCaP, LNCaP) were seeded in 96-well plates and treated with varying

concentrations of gridegalutamide for specified durations (e.g., 4 to 20 hours). Following

treatment, cells were lysed in RIPA buffer supplemented with protease and phosphatase

inhibitors. Protein lysates were then separated by SDS-PAGE, transferred to a nitrocellulose

membrane, and probed with a primary antibody specific for the androgen receptor. The signal

was detected using a secondary antibody and chemiluminescence, with band intensities

quantified to determine the extent of AR degradation.[7]

Cell Proliferation Assay
The CellTiter-Glo® Luminescent Cell Viability Assay was utilized to measure the effect of

gridegalutamide on cell proliferation. Prostate cancer cells were seeded in 96-well plates and

treated with a range of drug concentrations for a period of 72 hours. After the incubation period,

the CellTiter-Glo® reagent was added to each well to induce cell lysis and generate a

luminescent signal proportional to the amount of ATP present, which is indicative of the number

of viable, metabolically active cells. Luminescence was measured using a plate reader, and the

data was used to determine the half-maximal inhibitory concentration (IC50) for each

compound.[8][9][10][11][12]

In Vivo Xenograft Studies
For in vivo efficacy studies, human prostate cancer cell lines (e.g., LNCaP, VCaP) or patient-

derived tumor fragments were implanted subcutaneously into immunocompromised mice.[3]

[13][14][15] Once tumors reached a specified volume, mice were randomized into treatment

and control groups. Gridegalutamide was administered orally at specified doses and

schedules. Tumor volume and body weight were measured regularly throughout the study. At

the end of the study, tumors were excised, weighed, and processed for further analysis, such

as Western blotting to assess AR protein levels.

Signaling Pathways and Mechanisms of Action

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b15544374?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6123676/
https://www.benchchem.com/product/b15544374?utm_src=pdf-body
https://www.moleculardevices.com/en/assets/app-note/br/measure-cancer-cell-viability-using-homogeneous-stable-luminescence-assay
https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/celltiterglo-2-0-assay-protocol.pdf
https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/0/celltiter-glo-luminescent-cell-viability-assay-protocol.pdf
https://www.promega.com/-/media/files/resources/protcards/fb256-celltiter-glo-luminescent-cell-viability-assay.pdf?rev=d8c51091b58c43fea4cad5b36f503658
https://www.benchchem.com/pdf/Step_by_Step_Guide_for_Performing_a_CellTiter_Glo_Luminescent_Cell_Viability_Assay.pdf
https://altogenlabs.com/xenograft-models/prostate-cancer-xenograft/lncap-xenograft-model/
https://www.researchgate.net/post/How-to-get-LNCaP-cell-tumors-in-Xenograft-mouse-model-for-prostate-cancer
https://www.meliordiscovery.com/in-vivo-efficacy-models/xenograft-models/cdx/lncap-xenograft-models/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8003580/
https://www.benchchem.com/product/b15544374?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15544374?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The diagrams below illustrate the androgen receptor signaling pathway, the mechanism of

action of gridegalutamide, and a typical experimental workflow for assessing AR degradation.
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Mechanism of Action of Gridegalutamide.
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Experimental Workflow for AR Degradation Assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b15544374#cross-resistance-studies-
between-gridegalutamide-and-other-ar-targeted-therapies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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